molecular formula C11H17NO2 B14838334 4-(Tert-butoxy)-3-(methylamino)phenol

4-(Tert-butoxy)-3-(methylamino)phenol

Cat. No.: B14838334
M. Wt: 195.26 g/mol
InChI Key: OYSQRRLOPAIZSV-UHFFFAOYSA-N
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Description

4-(Tert-butoxy)-3-(methylamino)phenol is a phenolic derivative characterized by a tert-butoxy group (-OC(CH₃)₃) at the para position and a methylamino group (-NHCH₃) at the meta position of the benzene ring. This structure imparts unique physicochemical properties, including steric hindrance from the bulky tert-butoxy group and nucleophilic reactivity from the methylamino group.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

3-(methylamino)-4-[(2-methylpropan-2-yl)oxy]phenol

InChI

InChI=1S/C11H17NO2/c1-11(2,3)14-10-6-5-8(13)7-9(10)12-4/h5-7,12-13H,1-4H3

InChI Key

OYSQRRLOPAIZSV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=C(C=C1)O)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butoxy)-3-(methylamino)phenol typically involves the introduction of the tert-butoxy group and the methylamino group onto a phenol ring. One common method is the reaction of 4-hydroxy-3-nitrobenzaldehyde with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butoxy group. This is followed by the reduction of the nitro group to an amino group and subsequent methylation to form the methylamino group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced technologies to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butoxy)-3-(methylamino)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The tert-butoxy and methylamino groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-(Tert-butoxy)-3-(methylamino)phenol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(tert-butoxy)-3-(methylamino)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the tert-butoxy and methylamino groups can influence the compound’s lipophilicity and ability to cross cell membranes. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

a) 4-(Methylamino)-o-(methylsulfonyl)phenol
  • Structure: Methylamino at para, methylsulfonyl at ortho.
  • Comparison: The tert-butoxy group in 4-(Tert-butoxy)-3-(methylamino)phenol may sterically hinder adjacent positions, altering regioselectivity compared to sulfone derivatives.
b) 4-(3-(Tert-butoxy)-2-hydroxypropyl)-2-methoxyphenol (3c)
  • Structure: Tert-butoxy and methoxy groups on a eugenol-derived scaffold.
  • Key Finding: Exhibits insecticidal activity (IC₅₀ = 12 μM in Sf9 cells) and high lipid nanosystem encapsulation efficiency (>90%) .
  • Comparison: The tert-butoxy group enhances lipophilicity and stability, suggesting similar benefits in this compound for pesticidal formulations.
c) 4-(Methoxymethyl)phenol and 4-(Ethoxymethyl)phenol
  • Structure : Methoxy/ethoxy-methyl groups at para.
  • Key Finding: Isolated from Pleione bulbocodioides, these compounds lack amino groups but share phenolic cores. Their natural occurrence contrasts with synthetic routes for tert-butoxy analogs .
  • Comparison: The methylamino group in this compound introduces basicity and hydrogen-bonding capacity, differentiating it from inert alkoxymethyl derivatives.

Physicochemical Properties

a) Solubility
  • 4-(Methylamino)phenol Sulfate: Highly soluble in aqueous environments due to ionic characteristics. Solubility decreases at high concentrations due to saturation .
  • This compound: Predicted lower aqueous solubility due to the hydrophobic tert-butoxy group, favoring organic solvents.
b) Reduction Potentials
  • Tert-butoxy Analogs: Bulky substituents likely reduce redox activity compared to unsubstituted phenols.

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